molecular formula C19H20N4O3 B4580149 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)butanamide

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)butanamide

Cat. No. B4580149
M. Wt: 352.4 g/mol
InChI Key: GECYRELWNFGPAS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxadiazole derivatives often involves multi-step processes, starting from basic organic acids to esters, hydrazides, and finally oxadiazoles. For instance, a study by Aziz‐ur‐Rehman et al. (2016) elaborates on synthesizing N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives through a sequence involving the transformation of acids to esters, then to hydrazides, and ultimately to oxadiazol-2-thiols (Aziz‐ur‐Rehman et al., 2016). Such methodologies highlight the complex and carefully controlled steps required to synthesize oxadiazole compounds, indicating the potential synthesis pathways for the compound .

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is crucial for their biological activities. A study conducted by Kumara et al. (2017) on novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives utilized single-crystal X-ray diffraction and computational methods to elucidate their structure, demonstrating the importance of molecular conformation and intermolecular interactions in defining the properties of these compounds (Kumara et al., 2017).

Scientific Research Applications

Organic Electronics and Material Science

Synthesis and Application in Organic Light-Emitting Diodes (OLEDs)

A study focused on synthesizing and structuring bis(1,3,4-oxadiazole) systems for use in OLEDs. It demonstrated that compounds with oxadiazole and pyridine units, similar to the chemical , could serve as efficient hole-blocking materials, improving the device performance of LEDs made with poly[2-methoxy-5-(2-ethylhexoxy)-1,4-phenylene vinylene] (MEH−PPV) as the emissive layer. This indicates potential applications in creating more efficient electronic devices (Wang et al., 2001).

Medicinal Chemistry

Lipoxygenase Inhibitors

Research on the synthesis of new derivatives containing the 1,3,4-oxadiazole moiety has shown that these compounds exhibit good activity as lipoxygenase inhibitors. This suggests potential therapeutic applications in diseases where lipoxygenase activity is implicated (Aziz‐ur‐Rehman et al., 2016).

Urease Inhibition and Potential Therapeutic Applications

Novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides were synthesized and found to be potent inhibitors of the urease enzyme. This highlights their potential as therapeutic agents, especially in treating diseases caused by urease-producing pathogens (Nazir et al., 2018).

Corrosion Inhibition for Mild Steel

The compound 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole demonstrated excellent performance as a corrosion inhibitor for mild steel in sulfuric acid media. This suggests applications in protecting industrial materials and infrastructure from corrosion (Bouklah et al., 2006).

Pharmacological Research

General Pharmacology of Butanamide Derivatives

Butanamide derivatives, including those with oxadiazole structures, have been evaluated for their analgesic and anti-inflammatory activities, showing promise in pain and inflammation management without significant gastric side effects. This underscores their potential in developing new pain relievers and anti-inflammatory drugs (Tordjman et al., 2003).

properties

IUPAC Name

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-25-16-9-7-15(8-10-16)19-22-18(26-23-19)6-2-5-17(24)21-13-14-4-3-11-20-12-14/h3-4,7-12H,2,5-6,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECYRELWNFGPAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-ylmethyl)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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